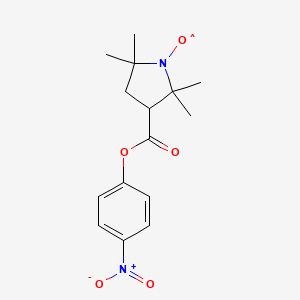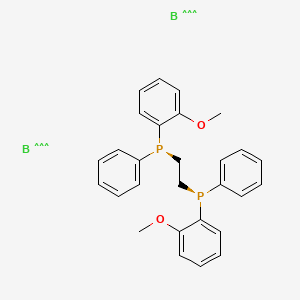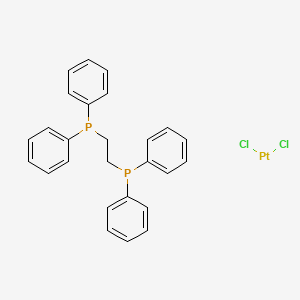
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- is an organic compound belonging to the thiophenone family Thiophenones are sulfur-containing heterocycles known for their aromatic properties and diverse chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions, typically in a solvent like dichloromethane, to yield the desired product.
Another method involves the use of Grignard reagents. In this approach, thiophene is reacted with tert-butylmagnesium chloride in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenones.
Scientific Research Applications
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects. Its anti-inflammatory and anticancer activities are thought to be mediated through the modulation of signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophenone: The parent compound without the tert-butyl and methyl substitutions.
2-Acetylthiophene: A thiophene derivative with an acetyl group.
3-Methylthiophene: A thiophene derivative with a methyl group.
Uniqueness
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
57556-18-0 |
|---|---|
Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
3-tert-butyl-3-methylthiophen-2-one |
InChI |
InChI=1S/C9H14OS/c1-8(2,3)9(4)5-6-11-7(9)10/h5-6H,1-4H3 |
InChI Key |
QIHAUAVZSKDDQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CSC1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



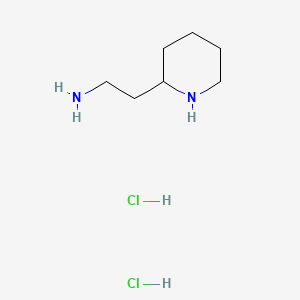

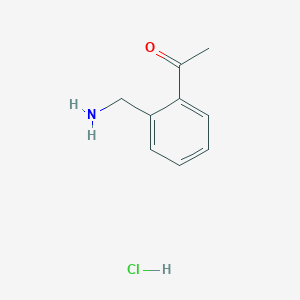

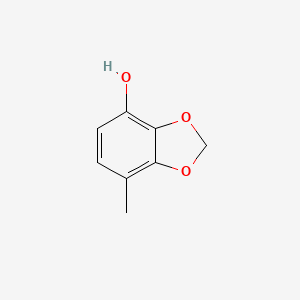
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)

